3-Methoxypyridine 1-oxide
Overview
Description
3-Methoxypyridine 1-oxide is a derivative of pyridine, characterized by the presence of a methoxy group at the third position and an oxide group at the first position of the pyridine ring
Mechanism of Action
Target of Action
It is known that this compound is a derivative of pyridine , which is a basic heterocyclic organic compound and can act as a weak base and nucleophile, making it capable of participating in various chemical reactions.
Mode of Action
It has been reported that the oxidation of 3-methoxypyridine is mediated by sulphate radicals . This suggests that 3-Methoxypyridine 1-oxide might be involved in redox reactions.
Biochemical Pathways
It is known that pyridine derivatives, such as 3-methoxypyridine, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph . These are collectively referred to as NAD(P)(H) and play crucial roles in various biochemical pathways, including energy metabolism and redox homeostasis .
Pharmacokinetics
The physicochemical properties such as boiling point (65 °c/15 mmhg), density (1083 g/mL at 25 °C), and refractive index (n20/D 1518) have been reported . These properties can influence the compound’s pharmacokinetics and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyridine 1-oxide typically involves the oxidation of 3-Methoxypyridine. One common method is the use of peroxides or other oxidizing agents to introduce the oxide group at the nitrogen atom of the pyridine ring. For instance, the oxidation can be achieved using hydrogen peroxide in the presence of a catalyst under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, often mediated by strong oxidizing agents such as peroxodisulfate.
Reduction: The compound can be reduced back to 3-Methoxypyridine using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peroxodisulfate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Further oxidized derivatives of this compound.
Reduction: 3-Methoxypyridine.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxypyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including catalysts and polymers.
Comparison with Similar Compounds
- 2-Methoxypyridine
- 4-Methoxypyridine
- 3-Methylpyridine
Comparison:
- 2-Methoxypyridine and 4-Methoxypyridine: These isomers differ in the position of the methoxy group on the pyridine ring. While they share some chemical properties, their reactivity and applications can vary significantly due to the different positions of the substituent.
- 3-Methylpyridine: This compound has a methyl group instead of a methoxy group at the third position. The presence of the methyl group affects its chemical reactivity and potential applications compared to 3-Methoxypyridine 1-oxide.
Properties
IUPAC Name |
3-methoxy-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-9-6-3-2-4-7(8)5-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREDSSUYAKFWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C[N+](=CC=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164160 | |
Record name | Pyridine, 3-methoxy-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-61-7 | |
Record name | Pyridine, 3-methoxy-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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